![molecular formula C13H15N3O2 B7536765 N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to activate Nrf2, which in turn leads to the upregulation of antioxidant and anti-inflammatory genes. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which can help to protect cells from oxidative stress. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has several advantages for use in lab experiments. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is also relatively stable, making it easy to handle and store. However, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has some limitations for use in lab experiments. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can be toxic at high concentrations, which can limit its usefulness for in vivo studies. In addition, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can react with other compounds in the cell culture medium, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide. One area of research is the development of new N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the identification of new targets for N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide, which could lead to the development of new therapies for a variety of diseases. Finally, further studies are needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide and its effects on cellular signaling pathways.
Conclusion
In conclusion, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is a promising compound for scientific research with potential applications in a variety of fields. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, anti-tumor effects, and neuroprotective effects. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 6-bromo-3-(dimethylamino)pyridine with 5-methylfuran-2-carboxylic acid, and the reaction of 6-chloro-3-(dimethylamino)pyridine with 5-methylfuran-2-carboxylic acid followed by deprotection of the resulting intermediate. These methods have been optimized to produce high yields of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide with high purity.
Applications De Recherche Scientifique
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment. In addition, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been studied for its potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-6-11(18-9)13(17)15-10-5-7-12(14-8-10)16(2)3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQLFDMAAIYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

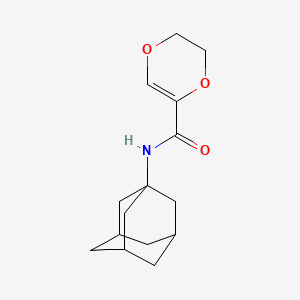
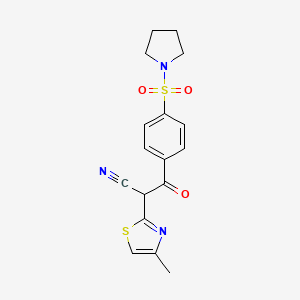
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
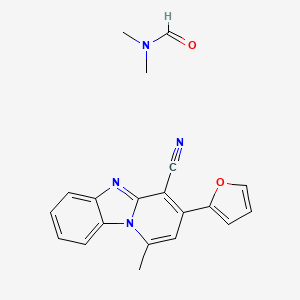
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
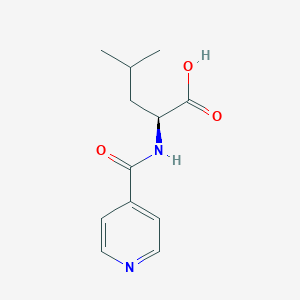
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)

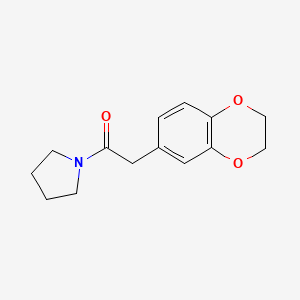
![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)